molecular formula C18H18BrN3O4 B11345455 ethyl [5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetate

ethyl [5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetate

Cat. No.: B11345455
M. Wt: 420.3 g/mol
InChI Key: CJHMDGDJMFCNMM-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETATE is a complex organic compound that features a pyrrolopyrimidine core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromophenyl group and a pyrrolopyrimidine ring system makes it a valuable candidate for further research and development.

Preparation Methods

The synthesis of ETHYL 2-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable catalyst.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and high-throughput techniques.

Chemical Reactions Analysis

ETHYL 2-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

ETHYL 2-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETATE has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antiviral properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, aiding in the discovery of new therapeutic targets.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETATE involves its interaction with specific molecular targets. The bromophenyl group and the pyrrolopyrimidine core are crucial for binding to these targets, which may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

ETHYL 2-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETATE can be compared with other similar compounds, such as:

    Indole Derivatives: These compounds also feature a heterocyclic core and are known for their diverse biological activities.

    Pyrimidine Derivatives: Similar to the pyrrolopyrimidine core, pyrimidine derivatives are widely studied for their medicinal properties.

    Bromophenyl Compounds: Compounds containing bromophenyl groups are often explored for their reactivity and potential in drug design.

Properties

Molecular Formula

C18H18BrN3O4

Molecular Weight

420.3 g/mol

IUPAC Name

ethyl 2-[5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]acetate

InChI

InChI=1S/C18H18BrN3O4/c1-4-26-14(23)10-22-9-13-15(17(24)21(3)18(25)20(13)2)16(22)11-6-5-7-12(19)8-11/h5-9H,4,10H2,1-3H3

InChI Key

CJHMDGDJMFCNMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C2C(=C1C3=CC(=CC=C3)Br)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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